molecular formula C13H13N3O2 B4014568 N-[[(2-furylmethyl)amino](imino)methyl]benzamide

N-[[(2-furylmethyl)amino](imino)methyl]benzamide

Cat. No. B4014568
M. Wt: 243.26 g/mol
InChI Key: MCSITUVFCIPKPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[(2-furylmethyl)aminomethyl]benzamide involves multi-step organic reactions, typically starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrates the complexity and specificity of reactions needed to introduce various functional groups and achieve a desired molecular architecture (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration of the molecule. The structure is crucial for understanding the interaction with biological targets. For instance, the X-ray molecular structure of related compounds has been determined to understand their potential as intermediates for accessing new heterocyclic series (Guirado et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of N-[(2-furylmethyl)aminomethyl]benzamide-like molecules involves interactions with various reagents and conditions, leading to a wide range of possible reactions. These reactions are pivotal for functionalizing the molecule or for its transformation into other valuable chemical entities. The synthesis and reactivity of similar compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, underline the versatility and potential for generating novel molecules with targeted properties (Younes et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are essential for determining the compound's suitability for further applications. These properties are directly influenced by the molecular structure and are critical for the compound's handling and formulation.

Chemical Properties Analysis

Chemical properties, including reactivity with different functional groups, stability in various environments, and the potential for undergoing specific types of chemical reactions, are fundamental for the compound's application in synthesis and its biological activity. Studies on related benzamides have explored these aspects to optimize the compounds for therapeutic use and to understand their mechanism of action (Eisenhut et al., 2000).

properties

IUPAC Name

N-[N'-(furan-2-ylmethyl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-13(15-9-11-7-4-8-18-11)16-12(17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSITUVFCIPKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[(2-furylmethyl)amino](imino)methyl]benzamide
Reactant of Route 2
N-[[(2-furylmethyl)amino](imino)methyl]benzamide
Reactant of Route 3
N-[[(2-furylmethyl)amino](imino)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[[(2-furylmethyl)amino](imino)methyl]benzamide
Reactant of Route 5
N-[[(2-furylmethyl)amino](imino)methyl]benzamide
Reactant of Route 6
N-[[(2-furylmethyl)amino](imino)methyl]benzamide

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